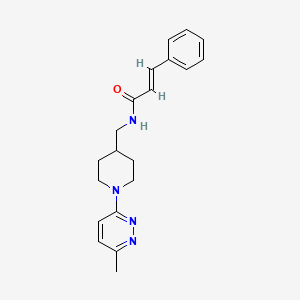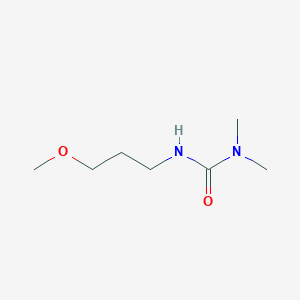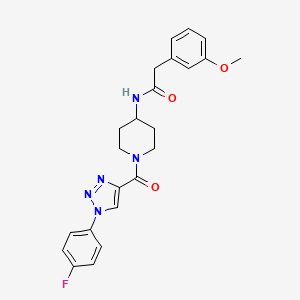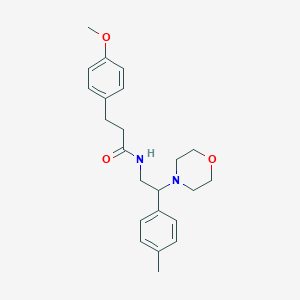![molecular formula C17H12ClF3N2O B2486344 4-(4-clorofenil)-6-[4-(trifluorometil)fenil]-4,5-dihidro-3(2H)-piridazinona CAS No. 478260-86-5](/img/structure/B2486344.png)
4-(4-clorofenil)-6-[4-(trifluorometil)fenil]-4,5-dihidro-3(2H)-piridazinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in the field of organic chemistry
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone has diverse applications in scientific research:
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated and chlorinated aromatic compounds on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature is carefully controlled to not exceed 70°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridazinone core.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate target proteins, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups, used in medicinal chemistry.
Chlorophenyl derivatives: Compounds with chlorophenyl groups, used in various chemical applications.
Uniqueness
4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone stands out due to its combination of trifluoromethyl and chlorophenyl groups, which confer unique chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c18-13-7-3-10(4-8-13)14-9-15(22-23-16(14)24)11-1-5-12(6-2-11)17(19,20)21/h1-8,14H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLUIFVPHFBBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)
![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)


![N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2486273.png)
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)


![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

